
1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- is a heterocyclic organic compound with a molecular formula of C16H18N2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- can be achieved through several methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . This method is efficient, yielding 78-92% of the desired product, and is characterized by simple operation, metal-free catalysis, and acid or base-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of pyrazole synthesis, such as cyclocondensation and 1,3-dipolar cycloadditions, can be scaled up for industrial applications. These methods typically involve the use of readily available starting materials and catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions, such as N-arylation, can introduce different substituents to the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for cyclocondensation, and aryl halides for substitution reactions. Conditions vary depending on the desired reaction, but they generally involve mild temperatures and the use of catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties. For example, N-arylpyrazoles are commonly synthesized through substitution reactions and have applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- include:
- 3,5,5-Trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide
- 3,4,5-Trimethyl-1H-pyrazole
- 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness
What sets 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- apart from similar compounds is its unique naphthalenyl substitution, which can impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61155-33-7 |
|---|---|
Molekularformel |
C16H18N2 |
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
3,5,5-trimethyl-1-naphthalen-1-yl-4H-pyrazole |
InChI |
InChI=1S/C16H18N2/c1-12-11-16(2,3)18(17-12)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,11H2,1-3H3 |
InChI-Schlüssel |
GAQOUWJEBCUCTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(C1)(C)C)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14586587.png)
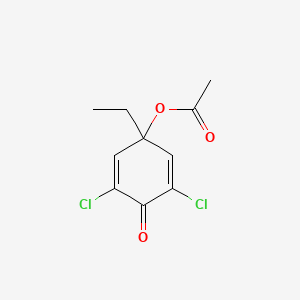
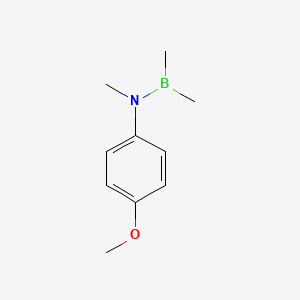
![4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione](/img/structure/B14586594.png)
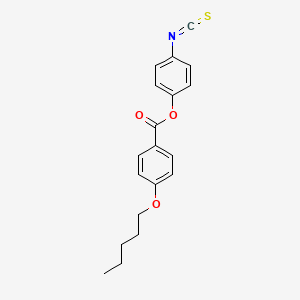
![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
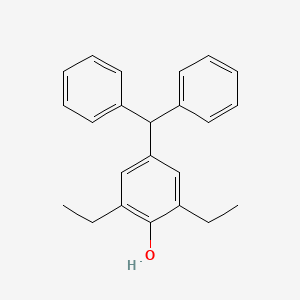
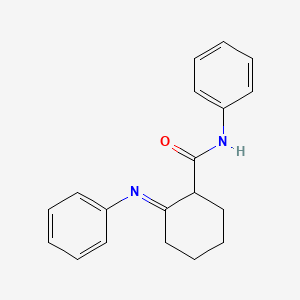

![{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14586639.png)
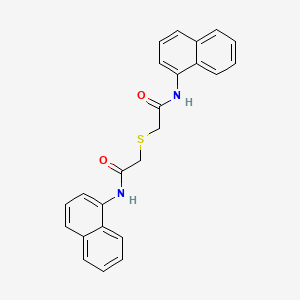


![3-Ethyl-6-methyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B14586669.png)
